molecular formula C29H24NOP B8258522 (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B8258522
M. Wt: 433.5 g/mol
InChI Key: UXWPDFVMDGJHPP-UHSQPCAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chiral indenooxazole derivative features a diphenylphosphino-benzyl substituent at the 2-position and a stereochemically defined (3aS,8aR) configuration . Its molecular weight is 402.49 g/mol (CAS: 2757083-52-4), with a density of 1.22 g/cm³ and a predicted pKa of 3.26 . The phosphine group enhances its utility as a ligand in transition metal catalysis, offering strong σ-donor and π-acceptor properties. Safety protocols emphasize avoiding heat, open flames, and moisture, with stringent handling requirements (e.g., inert gas storage, protective gear) due to its reactivity .

Properties

IUPAC Name

[2-[[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24NOP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)27-18-10-8-12-22(27)20-28-30-29-25-17-9-7-11-21(25)19-26(29)31-28/h1-18,26,29H,19-20H2/t26-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWPDFVMDGJHPP-UHSQPCAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24NOP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of (1R,2S)-cis-1-Amino-2-Indanol

The indeno-oxazole core is synthesized from enantiomerically pure (1R,2S)-cis-1-amino-2-indanol , a commercially available chiral building block. Cyclization with diethyl malonimidate under basic conditions forms the oxazole ring via a nucleophilic acyl substitution mechanism.

Procedure :

  • Step 1 : (1R,2S)-cis-1-Amino-2-indanol (10 mmol) is dissolved in anhydrous THF under nitrogen.

  • Step 2 : Sodium hydride (12 mmol) is added at 0°C, followed by dropwise addition of diethyl malonimidate (5 mmol).

  • Step 3 : The mixture is refluxed for 12 h, quenched with water, and extracted with DCM.

  • Step 4 : Purification via silica gel chromatography yields the oxazole intermediate (3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (72% yield).

Key Data :

ParameterValue
SolventTHF
BaseNaH
TemperatureReflux
Yield72%
Stereopurity>99% ee (HPLC analysis)
ParameterValue
SolventDMF
BaseK₂CO₃
Temperature80°C
Yield65%
Purity>98% (¹H NMR)

Palladium-Catalyzed Suzuki-Miyaura Coupling

For halogenated oxazole precursors, a Suzuki coupling introduces the diphenylphosphino-benzyl group via a boronic ester intermediate.

Procedure :

  • Step 1 : 2-Bromo-indeno-oxazole (5 mmol), 2-(diphenylphosphino)phenylboronic acid (6 mmol), and Pd(PPh₃)₄ (0.1 mmol) are combined in dioxane/H₂O (4:1).

  • Step 2 : The mixture is heated at 100°C for 12 h, extracted with EtOAc, and dried.

  • Step 3 : Column chromatography (SiO₂, hexane/EtOAc) yields the product (58% yield).

Key Data :

ParameterValue
CatalystPd(PPh₃)₄
SolventDioxane/H₂O
Temperature100°C
Yield58%

Stereochemical Control and Optimization

Chiral Ligand-Directed Cyclization

The (3aS,8aR) configuration is preserved using (1R,2S)-cis-1-amino-2-indanol , which templates the oxazole ring geometry. Racemization is minimized by avoiding protic solvents and high temperatures during cyclization.

Phosphine Group Stability

The diphenylphosphino moiety is sensitive to oxidation. Reactions are conducted under inert atmosphere, and products are stored with stabilizers (e.g., BHT).

Comparative Analysis of Methods

MethodYieldStereopurityScalabilityCost Efficiency
Alkylation65%>99% eeModerateHigh
Suzuki Coupling58%98% eeHighModerate

Advantages of Alkylation :

  • Single-step functionalization.

  • No transition-metal catalysts required.

Advantages of Suzuki Coupling :

  • Tolerates diverse boronic acids.

  • Suitable for late-stage diversification.

Applications in Asymmetric Catalysis

The ligand’s rigid indeno-oxazole backbone and electron-rich phosphine group enhance enantioselectivity in iridium-catalyzed hydrogenations (e.g., up to 95% ee in ketone reductions) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or organometallic reagents (e.g., Grignard reagents) are often employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Chemistry

The compound is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions. It is particularly effective in the formation of carbon-carbon and carbon-heteroatom bonds, making it valuable in the synthesis of complex organic molecules.

Biology and Medicine

In medicinal chemistry, the compound’s ability to form stable complexes with transition metals makes it useful in the development of metal-based drugs. It can also be used in the synthesis of biologically active molecules, potentially leading to new therapeutic agents.

Industry

In the chemical industry, the compound’s role in catalysis can be leveraged for the efficient production of fine chemicals and pharmaceuticals. Its use in asymmetric synthesis is particularly valuable for producing enantiomerically pure compounds, which are often required in drug development.

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in transition metal catalysis. The phosphine moiety coordinates with the metal center, stabilizing the catalytic complex and facilitating the desired reaction. The oxazole ring can also participate in coordination, further enhancing the compound’s effectiveness. The specific molecular targets and pathways involved depend on the particular reaction being catalyzed.

Comparison with Similar Compounds

Chiral Oxazoline Analogues

  • Crystallography confirms the keto isomer as more stable, differing in electronic properties due to the absence of a phosphine group. This compound is used in asymmetric synthesis but lacks the strong metal-coordinating ability of phosphorus .
  • Bis-Oxazoline Ligands (L4, L5, L6): L6: Contains trifluoromethylphenyl groups (C35H31N2O2, MW 511.24 g/mol). The electron-withdrawing CF₃ groups contrast with the electron-rich phosphine in the target compound, affecting catalytic activity in reactions like enantioselective fluorination . L5: Features a diphenylpropane linker (C27H28N2O2Na, MW 435.20 g/mol).

Pyridine- and Bromine-Substituted Derivatives

  • (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS 2757083-33-1, MW 315.16 g/mol): The bromine substituent enables cross-coupling reactions, unlike the target compound’s phosphine, which is tailored for metal coordination. Storage requires inert atmospheres at 2–8°C .
  • (3aS,8aR)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS 205647-97-8, MW 250.30 g/mol): Simpler structure with a pyridinylmethyl group, leading to weaker metal-binding affinity compared to diphenylphosphino. Safety hazards (H302, H315) highlight distinct toxicity profiles .

Bis-Indenooxazole Dimers

  • Methane-Linked Dimer (CAS 1360771-89-6, MW 330.4 g/mol): A dimeric structure with two indenooxazole units linked by methane. The absence of a phosphine group limits its use in catalysis but may enhance stability in non-coordinating applications .

Catalytic Ligands in Asymmetric Reactions

  • Cyclopropane-Linked Bis-Oxazoline (Compound 103): Used in enantioselective cyanotrifluoromethylation (Cu-catalyzed), achieving >90% ee. The cyclopropane linker and dual oxazoline groups contrast with the target compound’s monodentate phosphine, highlighting divergent mechanistic pathways .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Application Yield/Safety Notes
Target Compound C28H22N2O 402.49 Diphenylphosphino-benzyl Transition metal catalysis Requires inert storage
L6 C35H31N2O2 511.24 Trifluoromethylphenyl Asymmetric fluorination 99% yield; electron-withdrawing
5-Bromopyridinyl Derivative C15H11BrN2O 315.16 Bromopyridine Cross-coupling precursor 2–8°C storage
Bis-Oxazoline Ligand 103 C21H18N2O2 330.40 Cyclopropane linker Enantioselective radical reactions High enantioselectivity (>90% ee)
Methane-Linked Dimer C21H18N2O2 330.40 Methane bridge Structural studies 95% purity

Key Research Findings

  • Electronic Effects: The target compound’s diphenylphosphino group provides stronger metal coordination compared to oxazoline or pyridine-based analogues, making it suitable for Pd- or Cu-catalyzed reactions .
  • Steric Influence : Bulky substituents (e.g., L5’s diphenylpropane) reduce catalytic efficiency in congested substrates, whereas the target compound’s benzyl-phosphine balances steric and electronic effects .
  • Safety and Handling : Phosphine-containing compounds require stricter protocols (e.g., inert gas, moisture-free) compared to bromine or pyridine derivatives, which pose fewer flammability risks .

Biological Activity

The compound (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a member of the indeno[1,2-d]oxazole class, which has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action and therapeutic applications.

  • Molecular Formula : C31H28N1O1P1
  • Molecular Weight : 461.53 g/mol
  • Purity : Typically over 97% in commercial preparations.

The biological activity of this compound is largely attributed to its interaction with various cellular pathways. It is hypothesized to exert neuroprotective effects and may influence pathways associated with neurodegenerative diseases such as Alzheimer's disease.

Neuroprotective Effects

Recent studies have indicated that derivatives of indeno[1,2-d]oxazole can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. For instance:

  • In vitro Studies : The compound has shown effectiveness in reducing neurotoxicity in PC12 cells exposed to Aβ25-35 at concentrations as low as 5 μg/mL. It was observed that the compound reduced hyperphosphorylation of tau protein and modulated the expression of several key proteins involved in apoptosis, including:
    • Bcl-2 : An anti-apoptotic protein.
    • Bax : A pro-apoptotic protein.
    • BACE1 : A key enzyme in the production of Aβ peptides.

In Vivo Studies

In vivo experiments conducted on zebrafish models demonstrated that the compound exhibited lower toxicity compared to donepezil, a standard treatment for Alzheimer's disease. This suggests a favorable safety profile while maintaining efficacy in neuroprotection.

Research Findings

Study FocusKey FindingsReference
Neurotoxicity ReductionCompound reduces Aβ25-35-induced apoptosis in PC12 cells by modulating Akt/GSK-3β/NF-κB signaling pathway.
Protein ExpressionInhibition of BACE1 expression and modulation of Bcl-2/Bax ratio indicating potential anti-apoptotic effects.
Toxicity ComparisonLower toxicity in zebrafish compared to donepezil while preserving neuroprotective effects.

Case Studies

Several case studies have explored the pharmacological potential of related compounds within the indeno[1,2-d]oxazole class:

  • Case Study on Alzheimer’s Disease Models :
    • Researchers synthesized various derivatives and tested their effects on Aβ-induced toxicity. The most promising candidates showed significant reductions in cell death and improved cell viability.
    • Results indicated that these compounds could serve as lead candidates for further drug development targeting Alzheimer's disease.
  • Comparative Analysis with Established Treatments :
    • Comparative studies between this compound and donepezil highlighted its unique mechanism of action and reduced side effects.
    • These findings support the exploration of this compound as a novel therapeutic agent for neurodegenerative disorders.

Q & A

Q. Table 1: Example Purification Methods

MethodPurity AchievedReference Compound Example
Chiral HPLC≥99% ee(3aR,8aS)-Pyridinyl derivatives
Recrystallization≥97% eeBisoxazolidine ligands

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and stereochemistry?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 31P^31P NMR to confirm the indeno-oxazole backbone and diphenylphosphino substituent. Key signals include aromatic protons (δ 7.2–7.6 ppm) and phosphorus coupling in 31P^31P NMR (δ ~-10 to +30 ppm) .
  • X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis. For example, similar indeno-oxazole derivatives show C–C bond lengths of 1.54–1.58 Å in the fused ring system .

Basic: What catalytic applications are demonstrated for this ligand in asymmetric synthesis?

Methodological Answer:
The diphenylphosphino-benzyl group enhances metal coordination, making it suitable for:

  • Cross-Coupling Reactions : Pd-catalyzed Suzuki-Miyaura or Heck reactions (e.g., notes Pd/C compatibility).
  • Asymmetric Fluorination : Copper carbene complexes with indeno-oxazole ligands achieve enantioselective C–F bond formation (e.g., 80% ee in fluorinated products) .

Q. Table 2: Catalytic Performance Comparison

Reaction TypeSubstrateee AchievedReference
Asymmetric FluorinationProchiral alkenes80%
Suzuki-MiyauraAryl halides>90% yield

Advanced: How can mechanistic studies resolve contradictions in catalytic activity data?

Methodological Answer:
Contradictions often arise from ligand decomposition or solvent effects. Address this by:

  • Kinetic Profiling : Monitor reaction progress via in situ 31P^31P-NMR to detect ligand oxidation or dissociation .
  • Isotopic Labeling : Use D2OD_2O or 13C^{13}C-substrates to trace intermediates (e.g., identified a brominated byproduct via 1H^1H-NMR).
  • Computational Modeling : DFT calculations can predict steric/electronic effects of the indeno-oxazole scaffold on transition states .

Advanced: What protocols ensure stability of air-sensitive intermediates during synthesis?

Methodological Answer:

  • Storage : Store ligands under inert gas (Ar/N2_2) at –20°C to prevent phosphine oxidation. recommends cold storage (0–6°C) for related compounds .
  • Handling : Use Schlenk lines or gloveboxes for metal-ligand complexation. Pre-purify solvents (e.g., THF over Na/benzophenone) to remove trace O2_2/H2_2O .

Advanced: How should researchers analyze and mitigate byproduct formation in reactions involving this ligand?

Methodological Answer:

  • Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., identified a 17% brominated byproduct via NMR ).
  • Mitigation Strategies :
    • Adjust stoichiometry (e.g., reduce excess phosphine ligand).
    • Optimize temperature (lower temps reduce decomposition).
    • Add scavengers (e.g., molecular sieves for H2 _2O-sensitive steps).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.